Minopafant

PAF receptor antagonist radioligand binding platelet pharmacology

Minopafant (also designated E5880) is a synthetic, chiral platelet-activating factor (PAF) receptor antagonist with the molecular formula C₄₆H₇₃ClN₄O₉, developed by Eisai Co., Ltd. It reached Phase II clinical evaluation for disseminated intravascular coagulation (DIC) and an open-label clinical trial for cerebral vasospasm following subarachnoid hemorrhage (SAH) before development was discontinued.

Molecular Formula C46H73ClN4O9
Molecular Weight 861.5 g/mol
CAS No. 128420-61-1
Cat. No. B1202422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinopafant
CAS128420-61-1
Synonyms1-ethyl-2-(N-(2-methoxy)benzoyl-N-(2-methoxy-3-(4-octadecylcarbamoyloxy)piperidinocarbonyloxypropyloxy)carbonyl)aminomethylpyridinium chloride
E 5880
E-5880
Molecular FormulaC46H73ClN4O9
Molecular Weight861.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCNC(=O)OC1CCN(CC1)C(=O)OCC(COC(=O)N(CC2=CC=CC=[N+]2CC)C(=O)C3=CC=CC=C3OC)OC.[Cl-]
InChIInChI=1S/C46H72N4O9.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-31-47-44(52)59-39-29-33-49(34-30-39)45(53)57-36-40(55-3)37-58-46(54)50(35-38-26-23-25-32-48(38)6-2)43(51)41-27-21-22-28-42(41)56-4;/h21-23,25-28,32,39-40H,5-20,24,29-31,33-37H2,1-4H3;1H/t40-;/m1./s1
InChIKeyIXRMFSBOHHRXSS-YPMTVOEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Minopafant (CAS 128420-61-1) Procurement Guide: Verified Differentiation of a Clinical-Stage PAF Receptor Antagonist


Minopafant (also designated E5880) is a synthetic, chiral platelet-activating factor (PAF) receptor antagonist with the molecular formula C₄₆H₇₃ClN₄O₉, developed by Eisai Co., Ltd. [1]. It reached Phase II clinical evaluation for disseminated intravascular coagulation (DIC) and an open-label clinical trial for cerebral vasospasm following subarachnoid hemorrhage (SAH) before development was discontinued [2]. The compound is distinguished by its exceptionally high in vitro potency at the human PAF receptor—approximately 5‑fold more potent than the endogenous ligand PAF itself [3]—and by a well‑characterized micellar injectable formulation that enables intravenous administration [4].

Why Generic PAF Antagonist Substitution Fails: Quantitative Potency and Formulation Gaps in the Minopafant Class


PAF receptor antagonists exhibit extreme inter‑compound potency variation spanning over 10,000‑fold in binding affinity, making functional interchangeability impossible without quantitative verification [1]. Minopafant achieves an IC₅₀ of 0.27 nM at the human platelet PAF receptor, whereas the natural product Ginkgolide B (BN 52021) requires 3.6 μM—a >13,000‑fold difference in target engagement [1][2]. Furthermore, Minopafant is one of the very few PAF antagonists for which a fully characterized, pharmaceutically optimized injectable micelle formulation has been developed and used in human clinical administration [3]. Substituting an uncharacterized analog for in vivo studies risks not only potency mismatch but also undefined pharmacokinetics, aggregation state, and injectability.

Minopafant Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Human PAF Receptor Binding Affinity: Minopafant vs. Endogenous PAF and Synthetic Comparators

Minopafant (E5880) inhibited [³H]PAF binding to the human platelet PAF receptor with an IC₅₀ of 0.27 nM, making it approximately 5‑fold more potent than unlabeled PAF itself in the same assay [1]. By cross‑study comparison, this is >590‑fold more potent than WEB 2086 (Ki = 15 nM on human platelets) [2], >590‑fold more potent than CV‑3988 (IC₅₀ = 160 nM on human platelets) [3], and >13,000‑fold more potent than Ginkgolide B (BN 52021, IC₅₀ = 3.6 μM) [4]. The only PAF antagonist with nominally higher affinity is SR 27417 (Ki = 57 pM), though this was determined in a different assay system and species context [5].

PAF receptor antagonist radioligand binding platelet pharmacology

Washed Human Platelet Aggregation Inhibition: Quantitative Potency Comparison

Minopafant inhibited PAF‑induced aggregation of washed human platelets with an IC₅₀ of 0.66 nM [1]. In cross‑study comparison, this is approximately 260‑fold more potent than WEB 2086 (apafant), which inhibited PAF‑induced human platelet aggregation with an IC₅₀ of 0.17 μM (170 nM) [2], and approximately 260‑fold more potent than CV‑6209 (IC₅₀ = 170 nM on human platelets) [3]. The equipotent PAF antagonist SR 27417 shows an IC₅₀ of 0.50 nM on human platelets, comparable to Minopafant [4].

platelet aggregation PAF-induced aggregation antiplatelet agent

Head-to-Head Neuroprotection: Minopafant vs. BN 52021 and CV-6209 in Glutamate Neurotoxicity

In a direct head‑to‑head study using primary rat cortical neuronal cultures exposed to 1 mM glutamate, Minopafant (E5880) at 10 nM conferred statistically significant neuroprotection at P < 0.01 [1]. In the same experiment, BN 52021 (Ginkgolide B) required a 10,000‑fold higher concentration of 100 μM to achieve comparable significance (P < 0.01), while CV‑6209 at the same 10 nM concentration showed weaker protection (P < 0.05). This demonstrates that Minopafant is 10,000‑fold more potent than BN 52021 and achieves superior statistical confidence compared to CV‑6209 at equimolar concentration in the same assay system [1].

neuroprotection glutamate excitotoxicity primary neuronal culture

Injectable Micelle Formulation: Physicochemical Characterization and Clinical Applicability

Minopafant is one of the few PAF receptor antagonists for which a fully characterized, pharmaceutically optimized injectable micelle formulation has been developed and deployed in human clinical trials [1]. The optimized formulation (0.6 mg/mL Minopafant, 0.1% citric acid, 10% lactose, pH 2.8) produces spherical micelles of 5.6 nm diameter, each comprising 46 molecules, with a critical micelle concentration (CMC) of 0.09–0.12 mg/mL [1][2]. In contrast, other early synthetic PAF antagonists such as CV‑3988 and CV‑6209, while structurally amphiphilic, lacked published micelle characterization and injectable formulation optimization [2]. The only other PAF antagonist with a well‑characterized injectable formulation is lexipafant (BB‑882), developed for acute pancreatitis, but it possesses markedly different potency and clinical indication profiles [3].

injectable formulation micelle characterization pharmaceutical development

Clinical Vasospasm Prevention: Minopafant Open‑Label Trial vs. Historical Placebo in Subarachnoid Hemorrhage

In an open‑label clinical trial enrolling 71 SAH patients who underwent aneurysm surgery within 3 days, intravenous Minopafant (300 μg or 1200 μg twice daily for 14 days) reduced the incidence of symptomatic vasospasm, low‑density areas on CT, and angiographic vasospasm compared to placebo groups from previous studies, with no clinically important adverse events observed [1]. Preclinically, in a canine double‑hemorrhage SAH model, Minopafant at 2.4 mg/kg i.v. significantly inhibited the prolongation of cerebral circulation time and reduced basilar artery constriction [2]. In a rabbit SAH model, Minopafant (0.1 and 0.5 mg/kg) reduced plasma thromboxane B₂ concentrations and decreased ischemic changes in a dose‑dependent manner [3]. No other PAF receptor antagonist has published clinical data for cerebral vasospasm prevention, making this a unique evidence dimension for Minopafant.

cerebral vasospasm subarachnoid hemorrhage clinical neuroprotection

Hepatic Ischemia‑Reperfusion Survival Benefit: Minopafant Pretreatment vs. Untreated Controls

In a rabbit model combining 20‑minute Pringle's maneuver (total hepatic inflow occlusion) with 70% hepatectomy, Minopafant pretreatment at 0.3 mg/kg increased the 7‑day survival rate from 0% (untreated controls) to 38% (P < 0.05) [1]. Minopafant also significantly inhibited post‑reperfusion elevations of serum liver enzymes (GOT, GPT, mGOT, LDH) at 1 and 4 hours, improved portal venous pressure and hepatic energy charge, and reduced leukocyte infiltration into the liver [1]. In a separate rabbit model of sepsis‑induced DIC, Minopafant at 1–3 mg/kg dose‑dependently attenuated thrombocytopenia, prolonged prothrombin time, and increases in serum bilirubin and creatinine [2].

hepatic ischemia-reperfusion hepatectomy organ protection

Minopafant Optimal Research Application Scenarios Based on Verified Differential Evidence


Cerebral Vasospasm Preclinical Modeling and Translational SAH Research

Minopafant is the only PAF receptor antagonist with published efficacy in both canine and rabbit SAH models plus human clinical data for cerebral vasospasm prevention [1]. Researchers modeling post‑hemorrhagic vasospasm should select Minopafant over alternatives such as WEB 2086 or BN 52021 because it provides a translational bridge from preclinical efficacy (significant inhibition of cerebral circulation time prolongation at 2.4 mg/kg i.v. in canines; reduction of plasma TXB₂ and ischemic changes in rabbits) to human safety and efficacy (71‑patient open‑label trial with favorable outcome vs. historical placebo) [1][2]. No other PAF antagonist offers this indication‑specific translational data package.

High‑Potency PAF Receptor Binding and Platelet Aggregation Studies Requiring Sub‑Nanomolar IC₅₀

For in vitro assays requiring maximal target engagement at minimal concentrations—such as receptor occupancy studies, Schild analysis, or PAF‑stimulated signaling pathway dissection—Minopafant (IC₅₀ = 0.27 nM for PAF binding; 0.66 nM for platelet aggregation) [1] offers >590‑fold higher potency than WEB 2086 and >13,000‑fold higher potency than BN 52021 [2]. This potency advantage reduces the risk of solvent‑mediated artifacts and off‑target effects at high antagonist concentrations, making Minopafant the rational choice for mechanistic pharmacology studies where concentration‑response linearity and specificity are critical.

Injectable PAF Antagonism in Large‑Animal Survival Surgery Models

Minopafant's fully characterized, published injectable micelle formulation (0.6 mg/mL, 5.6 nm spherical micelles, 46 molecules/micelle, CMC 0.09–0.12 mg/mL) [1] eliminates the formulation development burden for in vivo studies. In the rabbit hepatectomy‑ischemia model, this formulation delivered a 38% absolute survival benefit (0% to 38%, P < 0.05) [2]. For surgical ischemia‑reperfusion studies in large animals, Minopafant provides a pre‑validated intravenous delivery system with demonstrated survival efficacy, an advantage not available with unformulated or poorly characterized alternatives like CV‑3988 or BN 52021.

Neuroinflammation Research Requiring Confirmed CNS Target Engagement at Low Concentrations

In primary neuronal cultures, Minopafant demonstrated statistically significant neuroprotection at 10 nM (P < 0.01) in direct head‑to‑head comparison with BN 52021 (requiring 100 μM for comparable effect) and CV‑6209 (P < 0.05 at 10 nM) [1]. This 10,000‑fold potency advantage over the natural product BN 52021 is directly verified within a single experimental system, eliminating inter‑laboratory variability. For neuroinflammation studies investigating PAF's role in glutamate excitotoxicity, traumatic brain injury, or neurodegenerative processes, Minopafant is the evidence‑backed choice for achieving reliable PAF receptor blockade at nanomolar concentrations.

Quote Request

Request a Quote for Minopafant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.